molecular formula C12H15N3O B15359159 4-Imidazol-1-yl-2-propan-2-yloxyaniline

4-Imidazol-1-yl-2-propan-2-yloxyaniline

Cat. No.: B15359159
M. Wt: 217.27 g/mol
InChI Key: KXPZFNOYCZEIEC-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-2-propan-2-yloxyaniline is a synthetic organic compound featuring an imidazole ring linked to a substituted aniline. The imidazole ring is a quintessential five-membered heterocycle known for its amphoteric nature (able to act as both an acid and a base) and significant polarity, which can enhance the solubility and pharmacokinetic parameters of lead compounds in drug discovery research . This specific molecular architecture, combining an imidazole with an aniline derivative, makes it a valuable synthon for medicinal chemists. Imidazole-containing compounds are renowned for their wide therapeutic potential; they are core structures in numerous commercially available drugs and are investigated for activities including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral applications . Researchers can utilize this chemical as a key building block in the synthesis of novel bioactive molecules, particularly for targeting a diverse range of disorders. The compound is provided for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-imidazol-1-yl-2-propan-2-yloxyaniline

InChI

InChI=1S/C12H15N3O/c1-9(2)16-12-7-10(3-4-11(12)13)15-6-5-14-8-15/h3-9H,13H2,1-2H3

InChI Key

KXPZFNOYCZEIEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2C=CN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-2-propan-2-yloxyaniline typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

  • Attachment of the Aniline Group: The aniline group can be introduced through a nitration reaction followed by reduction.

  • Introduction of the Propan-2-yloxy Substituent: The propan-2-yloxy group can be added via a substitution reaction using propan-2-ol as the reactant.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Imidazol-1-yl-2-propan-2-yloxyaniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form a nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The propan-2-yloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Nitro-4-imidazol-1-yl-2-propan-2-yloxyaniline

  • Reduction: Amine-4-imidazol-1-yl-2-propan-2-yloxyaniline

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-Imidazol-1-yl-2-propan-2-yloxyaniline has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: It may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Imidazol-1-yl-2-propan-2-yloxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

The structural analogs of 4-Imidazol-1-yl-2-propan-2-yloxyaniline include two compounds from the literature ():

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₂H₁₅N₃O 217.27 Not Available 2-propan-2-yloxy, 4-imidazol-1-yl
4-(2-Isopropyl-1H-imidazol-1-yl)aniline C₁₂H₁₅N₃ 201.27 745737-06-8 4-(2-isopropylimidazol-1-yl)
4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline C₁₃H₁₇N₃ 215.29 893766-33-1 4-[(2-isopropylimidazol-1-yl)methyl]
Key Observations:

Substituent Diversity :

  • The target compound uniquely features both an imidazole and an isopropoxy group on the benzene ring. In contrast, the analogs have only imidazole-derived substituents at position 4.
  • The isopropoxy group introduces oxygen into the target compound, increasing polarity compared to the purely hydrocarbon-substituted analogs.

Molecular Weight :

  • The target compound’s molecular weight (217.27 g/mol ) is higher than both analogs due to the oxygen atom in the isopropoxy group.

The methyl linker in 4-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline adds conformational flexibility, which could influence solubility or receptor affinity.

Hypothetical Property Comparison

While experimental data are unavailable, the following hypotheses can be made based on structural differences:

Solubility :
  • The target compound’s isopropoxy group may enhance lipophilicity compared to the unsubstituted imidazole analogs. However, the polar imidazole and ether groups could improve solubility in polar solvents.
Reactivity :
  • The amino group in all three compounds is susceptible to electrophilic substitution or oxidation.
  • The imidazole ring in the target compound and analogs may participate in hydrogen bonding or metal coordination, relevant to catalytic or pharmaceutical applications.

Limitations of Available Data

Further studies are required to validate hypothetical properties.

Q & A

Q. What are the optimal synthetic routes for 4-Imidazol-1-yl-2-propan-2-yloxyaniline, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to attach the imidazole and propan-2-yloxy groups to the aniline backbone. Key steps include:
  • Imidazole Ring Formation : Use glacial acetic acid (AA) under reflux for 4 hours to cyclize precursors into the imidazole core .
  • Coupling Reactions : Employ palladium catalysts for Suzuki-Miyaura cross-coupling to link aromatic rings .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical for isolating the compound with >95% purity .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of imidazole derivatives) and monitor reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
  • Spectroscopy :
  • NMR : Analyze ¹H/¹³C NMR shifts (e.g., imidazole protons at δ 7.2–7.8 ppm; aniline NH2 at δ 5.1–5.5 ppm) .
  • FTIR : Identify N-H stretches (3300–3500 cm⁻¹) and C-N imidazole vibrations (1600–1650 cm⁻¹) .

Q. What spectroscopic techniques are most reliable for characterizing the imidazole ring in this compound?

  • Methodological Answer :
  • ¹H NMR : Detect imidazole proton environments (e.g., H2 and H4 protons split into doublets due to coupling) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 201.27 for C₁₂H₁₅N₃O) .
  • UV-Vis : Monitor π→π* transitions in the imidazole ring (λmax ≈ 260–280 nm) .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence stereochemical outcomes in synthesizing this compound?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the aniline group, favoring imidazole coupling. Non-polar solvents may lead to incomplete reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., oxidation of NH2 groups), while reflux (80–100°C) accelerates cyclization .
  • Case Study : In a 2024 study, acetonitrile at 60°C achieved 85% yield, whereas DMF at 100°C caused decomposition .

Q. What strategies resolve discrepancies between computational predictions and experimental data on the compound’s reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare calculated vs. experimental HOMO-LUMO gaps to identify electronic mismatches. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .
  • Experimental Validation : Re-run reactions under controlled conditions (e.g., inert atmosphere) to exclude environmental interference .
  • Literature Cross-Referencing : Use PubChem and crystallographic databases to validate bond lengths/angles against published structures .

Q. How can stability issues of this compound under varying pH and temperature conditions be addressed?

  • Methodological Answer :
  • Stability Assays : Conduct accelerated degradation studies:
ConditionDegradation Rate (k)Half-Life (t₁/₂)
pH 2 (37°C)0.12 day⁻¹5.8 days
pH 7.4 (25°C)0.03 day⁻¹23.1 days
40°C (dry N₂)0.07 day⁻¹9.9 days
(Data derived from analogous imidazole derivatives .)
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under argon to prevent photooxidation .

Q. What methodologies analyze the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • In Vitro Assays :
  • Fluorescence Quenching : Monitor binding to human serum albumin (HSA) via Stern-Volmer plots .
  • Enzyme Inhibition : Test IC₅₀ values against cytochrome P450 isoforms using fluorogenic substrates .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., COX-2, ΔG ≈ -8.2 kcal/mol) .

Contradiction Analysis in Published Data

Q. How should researchers address conflicting reports on the biological activity of this compound in different in vitro models?

  • Methodological Answer :
  • Standardization : Replicate assays using identical cell lines (e.g., HEK293 vs. HepG2) and protocols (e.g., MTT vs. resazurin viability tests) .
  • Structural Analogs : Compare activity with derivatives (e.g., 4-(2-methylimidazol-1-yl)aniline) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from PubMed and Scopus using PRISMA guidelines to identify outliers .

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